(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-yl)methanol
Description
(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-yl)methanol: is a fluorinated organic compound that features a piperidine ring substituted with a benzyl group containing both fluoro and trifluoromethyl groups
Properties
IUPAC Name |
[1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F4NO/c15-13-4-3-10(6-12(13)14(16,17)18)7-19-5-1-2-11(8-19)9-20/h3-4,6,11,20H,1-2,5,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODHHHAJSFUIPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-yl)methanol typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 4-fluoro-3-(trifluoromethyl)benzyl chloride, is reacted with piperidine under basic conditions to form the benzyl-piperidine intermediate.
Reduction to Alcohol: The benzyl-piperidine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The alcohol group in (1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-yl)methanol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo further reduction reactions, particularly at the benzyl group, using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Further reduced alcohols or hydrocarbons.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Catalysis: Potential use in catalytic processes due to its unique electronic properties imparted by the fluoro and trifluoromethyl groups.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific receptors or enzymes.
Biological Probes: Used in the design of molecular probes for studying biological systems.
Industry:
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Agrochemicals: Potential use in the synthesis of novel agrochemicals with improved efficacy and environmental profiles.
Mechanism of Action
The mechanism of action of (1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-yl)methanol is largely dependent on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro and trifluoromethyl groups can enhance binding affinity and selectivity through electronic and steric effects.
Comparison with Similar Compounds
- **(4-Fluorobenzyl)piperidine
- **(3-(Trifluoromethyl)benzyl)piperidine
- **(4-Fluoro-3-(trifluoromethyl)phenyl)methanol
Uniqueness:
Electronic Properties: The combination of fluoro and trifluoromethyl groups imparts unique electronic properties that can influence reactivity and binding interactions.
Versatility: The compound’s structure allows for a wide range of chemical modifications, making it a versatile building block in synthetic chemistry.
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